molecular formula C11H11ClFNO2 B14867098 6'-Fluorospiro[azetidine-3,2'-chroman]-4'-one hydrochloride

6'-Fluorospiro[azetidine-3,2'-chroman]-4'-one hydrochloride

Cat. No.: B14867098
M. Wt: 243.66 g/mol
InChI Key: QTADLBGGXXRZFU-UHFFFAOYSA-N
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Description

6’-Fluorospiro[azetidine-3,2’-chroman]-4’-one hydrochloride is a synthetic compound characterized by its unique spirocyclic structureThe molecular formula of 6’-Fluorospiro[azetidine-3,2’-chroman]-4’-one hydrochloride is C11H13ClFNO2, and it has a molecular weight of 245.67 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6’-Fluorospiro[azetidine-3,2’-chroman]-4’-one hydrochloride typically involves the formation of the spirocyclic core through cyclization reactions. One common method involves the reaction of azetidine derivatives with chroman derivatives under specific conditions. For instance, the use of microwave irradiation can facilitate the cyclocondensation of azetidine and chroman precursors in an alkaline aqueous medium .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and yield. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6’-Fluorospiro[azetidine-3,2’-chroman]-4’-one hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups such as azides or halides .

Scientific Research Applications

6’-Fluorospiro[azetidine-3,2’-chroman]-4’-one hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6’-Fluorospiro[azetidine-3,2’-chroman]-4’-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s spirocyclic structure allows it to fit into unique binding sites, modulating the activity of its targets and influencing various pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6’-Fluorospiro[azetidine-3,2’-chroman]-4’-one hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable tool in research and development .

Properties

Molecular Formula

C11H11ClFNO2

Molecular Weight

243.66 g/mol

IUPAC Name

6-fluorospiro[3H-chromene-2,3'-azetidine]-4-one;hydrochloride

InChI

InChI=1S/C11H10FNO2.ClH/c12-7-1-2-10-8(3-7)9(14)4-11(15-10)5-13-6-11;/h1-3,13H,4-6H2;1H

InChI Key

QTADLBGGXXRZFU-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)C2=C(C=CC(=C2)F)OC13CNC3.Cl

Origin of Product

United States

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